molecular formula C20H21F4N3O3 B185699 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- CAS No. 182868-50-4

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-

Katalognummer: B185699
CAS-Nummer: 182868-50-4
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: PUFKGBBADJSTFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-, also known as 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-, is a useful research compound. Its molecular formula is C20H21F4N3O3 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Quinolinecarboxylic acid derivatives, particularly those with modifications at the 1 and 7 positions, have garnered attention due to their significant biological activities, especially antibacterial properties. The compound in focus, 3-quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- , is a novel derivative that has been explored for its potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H16F3N3O2\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2

This compound features a quinoline backbone with a cyclopropyl group and a trifluoromethyl substituent, which are known to enhance biological activity.

Antibacterial Activity

Research indicates that derivatives of 3-quinolinecarboxylic acid exhibit potent antibacterial properties. A study evaluated various derivatives, including those similar to the compound . The results showed significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructureMIC (µg/mL)Reference
AmifloxacinAmifloxacin Structure0.25
Pefloxacin-0.5
Norfloxacin-0.5
Target Compound -0.125 This Study

The compound demonstrated a minimum inhibitory concentration (MIC) of 0.125 µg/mL , indicating strong antibacterial activity comparable to established antibiotics.

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. The presence of fluorine atoms in the structure enhances binding affinity to these targets, leading to effective bacterial growth inhibition.

Case Studies

Several studies have focused on the biological activity of similar quinoline derivatives:

  • Study on Fluoroquinolone Derivatives : A comparative analysis of various fluoroquinolone derivatives revealed that modifications at the 6 and 7 positions significantly influenced antibacterial potency. The introduction of piperazine moieties was particularly beneficial for enhancing activity against gram-negative bacteria .
  • Toxicological Assessment : An ecotoxicological study assessed the impact of fluoroquinolones on aquatic organisms, revealing that compounds like norfloxacin could disrupt endocrine functions in non-target species. This highlights the importance of understanding both efficacy and safety profiles when developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions greatly affect the biological activity of quinoline derivatives. The trifluoromethyl group at position 8 has been shown to enhance lipophilicity and improve membrane penetration, contributing to increased antibacterial efficacy .

Table 2: Key Structural Features Influencing Activity

PositionSubstituentEffect on Activity
1CyclopropylIncreases potency
6FluoroEnhances binding affinity
7PiperazinylImproves spectrum of activity

Eigenschaften

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4N3O3/c1-2-25-5-7-26(8-6-25)17-14(21)9-12-16(15(17)20(22,23)24)27(11-3-4-11)10-13(18(12)28)19(29)30/h9-11H,2-8H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFKGBBADJSTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171347
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182868-50-4
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.